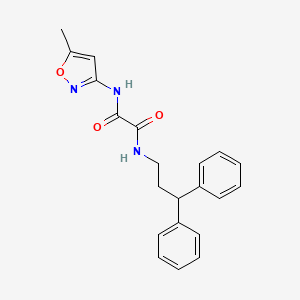
N'-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The starting materials might include 3,3-diphenylpropylamine and 5-methyl-1,2-oxazole-3-carboxylic acid. The reaction conditions often require the use of coupling agents, such as EDCI or DCC, to facilitate the formation of the amide bond. Solvents like dichloromethane or DMF are commonly used, and the reactions are usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the oxazole ring or the phenyl groups.
Reduction: Reduction reactions could target the amide bond or the oxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings or the oxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The oxazole ring and the amide bond could play crucial roles in binding to the target molecules, influencing the compound’s efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3,3-diphenylpropyl)-N-(1,2-oxazol-3-yl)ethanediamide: Lacks the methyl group on the oxazole ring.
N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)propanediamide: Has an additional methylene group in the diamide chain.
N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-thiazol-3-yl)ethanediamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The presence of the 5-methyl-1,2-oxazole ring in N’-(3,3-diphenylpropyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide may confer unique chemical and biological properties, such as increased stability or specific binding interactions, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-14-19(24-27-15)23-21(26)20(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14,18H,12-13H2,1H3,(H,22,25)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFFDOEBLKUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)
![2-(benzylsulfanyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873669.png)
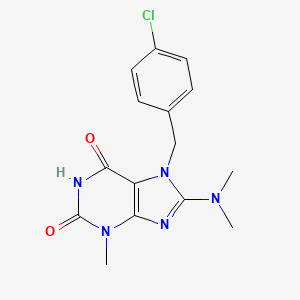
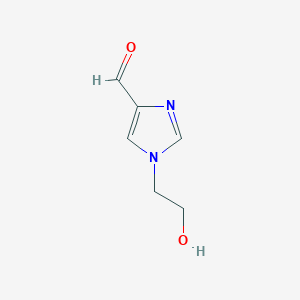
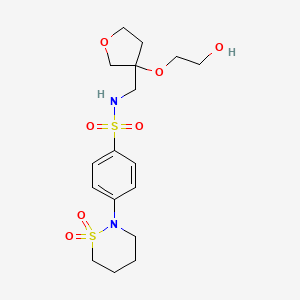
![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)
![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)
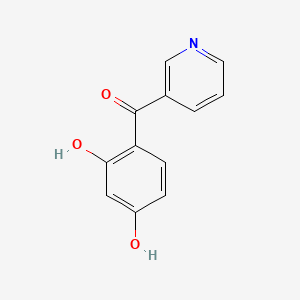
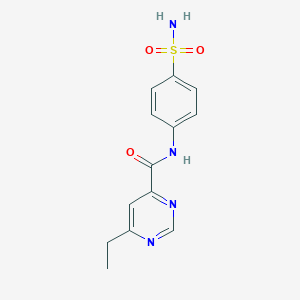
![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2873683.png)
![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)
![N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2873685.png)
